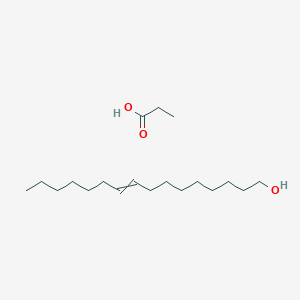
Hexadec-9-en-1-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-9-en-1-ol;propanoic acid is a compound with the molecular formula C19H38O3 and a molecular weight of 314.503 g/mol It is a combination of a long-chain fatty alcohol (hexadec-9-en-1-ol) and a carboxylic acid (propanoic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadec-9-en-1-ol can be achieved through the reduction of hexadec-9-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The propanoic acid component can be synthesized through the oxidation of 1-propanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
Industrial production of hexadec-9-en-1-ol typically involves the hydrogenation of hexadec-9-en-1-al in the presence of a catalyst such as palladium on carbon (Pd/C) . Propanoic acid is industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .
Chemical Reactions Analysis
Types of Reactions
Hexadec-9-en-1-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: Hexadec-9-en-1-ol can be oxidized to hexadec-9-en-1-al and further to hexadec-9-enoic acid.
Reduction: Propanoic acid can be reduced to 1-propanol using reducing agents.
Substitution: The hydroxyl group in hexadec-9-en-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Hexadec-9-enoic acid.
Reduction: 1-Propanol.
Substitution: Various substituted derivatives of hexadec-9-en-1-ol.
Scientific Research Applications
Hexadec-9-en-1-ol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of hexadec-9-en-1-ol;propanoic acid involves its interaction with various molecular targets and pathways. Hexadec-9-en-1-ol can act as a long-chain fatty alcohol, interacting with lipid membranes and enzymes involved in lipid metabolism . Propanoic acid, on the other hand, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which participates in the usual metabolic pathways of carboxylic acids .
Comparison with Similar Compounds
Hexadec-9-en-1-ol;propanoic acid can be compared with other similar compounds such as:
Hexadec-9-en-1-ol: A long-chain fatty alcohol with similar properties but without the carboxylic acid component.
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
Tetradec-11-en-1-ol: Another long-chain fatty alcohol with a slightly shorter carbon chain.
The uniqueness of this compound lies in its combination of a long-chain fatty alcohol and a carboxylic acid, providing it with distinct chemical and physical properties.
Properties
CAS No. |
56218-88-3 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
hexadec-9-en-1-ol;propanoic acid |
InChI |
InChI=1S/C16H32O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2-3(4)5/h7-8,17H,2-6,9-16H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
IWVWMKGVEGRJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















